molecular formula C14H12O2 B093900 Pinosylvin CAS No. 102-61-4

Pinosylvin

Cat. No. B093900
CAS RN: 102-61-4
M. Wt: 212.24 g/mol
InChI Key: YCVPRTHEGLPYPB-VOTSOKGWSA-N
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Description

Natural Sources and Pharmacological Properties of Pinosylvin

Pinosylvin is a natural stilbenoid, specifically a terpenoid polyphenol, predominantly found in the heartwood of Pinus species such as Pinus sylvestris and in pine leaves like Pinus densiflora. It serves as a defense mechanism for plants against pathogens and insects. This compound is not only present in pine species but also in berries, fruits, mosses, and ferns. Pinosylvin has been the subject of extensive research due to its wide range of pharmacological properties, including antifungal, antibacterial, anticancer, anti-inflammatory, antioxidant, neuroprotective, and anti-allergic effects. These properties suggest its potential for therapeutic applications and drug development .

Synthesis Analysis

The synthesis of pinosylvin has been explored through metabolic engineering of Escherichia coli. By constructing a biosynthetic pathway involving different enzymes, researchers have been able to produce pinosylvin from glucose. The main challenges in the microbial production of pinosylvin were the limited availability of malonyl coenzyme A and low stilbene synthase activity. However, through the addition of cerulenin and the in vivo evolution of stilbene synthase, the production levels were significantly increased, demonstrating the feasibility of microbial synthesis for obtaining higher quantities of pinosylvin .

Molecular Structure Analysis

Pinosylvin is a trans-stilbenoid, which means it has a structure similar to that of trans-resveratrol. The molecular structure of pinosylvin includes two phenolic rings connected by a double bond, which is characteristic of the stilbene class. This structure is responsible for its biological activities and interactions with cellular targets .

Chemical Reactions Analysis

Pinosylvin's chemical reactivity, particularly its interactions with proteins involved in cancer cell proliferation, has been studied. It has been shown to inhibit the growth of human colorectal cancer cells by interfering with the cell cycle and downregulating proteins involved in the FAK/c-Src/ERK and PI3K/Akt/GSK-3β signaling pathways. These interactions lead to the suppression of β-catenin-mediated transcription of target genes, which are crucial for cell proliferation .

Physical and Chemical Properties Analysis

The physical and chemical properties of pinosylvin have been modified through complexation with cyclodextrins. This complexation enhances the solubility and stability of pinosylvin, which is beneficial for its antimicrobial and antifungal applications. The complexation constants vary among different types of cyclodextrins, with modified cyclodextrins showing higher affinity for pinosylvin. The process of complexation is spontaneous and exothermic, with negative entropy changes .

Case Studies and Applications

Several case studies have demonstrated the biological activities of pinosylvin. For instance, it has been shown to suppress the expression of matrix metalloproteinases, which play a role in cancer metastasis, thereby inhibiting the migration and invasion of cancer cells . Pinosylvin also promotes cell survival and anti-adhesiveness in endothelial cells, which could be beneficial for preventing cardiovascular diseases . Additionally, it has been found to shift macrophage polarization towards an anti-inflammatory phenotype, supporting the resolution of inflammation . In terms of applications, pinosylvin has been incorporated into biodegradable polymers for the extended release of its antibacterial properties, which could be used in food packaging materials . Lastly, its suppressive effects on cyclooxygenase-2 and inducible nitric oxide synthase suggest its potential as a cancer chemopreventive agent .

Scientific Research Applications

  • Pharmacological and Biological Activities : Pinosylvin exhibits a range of therapeutic applications such as antifungal, antibacterial, anticancer, anti-inflammatory, antioxidant, neuroprotective, anti-allergic, among other biological functions (Bakrim et al., 2022).

  • Vascular Functions : Studies on bovine aortic endothelial cells show that pinosylvin significantly reduces etoposide- or starvation-induced apoptosis, activates endothelial nitric oxide synthetase, and may act as a pro-angiogenic factor, suggesting its potential as a phytotherapeutic agent for cardiovascular inflammatory diseases (Jeong et al., 2013).

  • Biodegradable Polymers for Antibacterial Application : Pinosylvin has been incorporated into poly(anhydride-ester) backbones for extended release of antibacterial pinosylvin. This application suggests its use in food packaging materials for prolonged antibacterial bioactivity (Bien-Aime et al., 2016).

  • Microbial Production for Clinical Applications : Metabolic engineering in Escherichia coli has been explored for producing pinosylvin, which is challenging to obtain in sufficient quantities from natural sources. This approach aims to facilitate its use in treatments for various cancers and cardiovascular diseases (van Summeren-Wesenhagen & Marienhagen, 2014).

  • Neutrophil Activity and Inflammatory Diseases : Pinosylvin is effective in inhibiting neutrophil activity, making it potentially useful as a complementary medicine in conditions associated with persistent inflammation (Jančinová et al., 2012).

  • Macrophage Polarization in Inflammation : Pinosylvin has been shown to shift macrophage polarization from the pro-inflammatory M1 phenotype towards the anti-inflammatory M2 phenotype, supporting the resolution of inflammation and repair (Kivimäki et al., 2021).

  • Pharmacokinetics and Tissue Distribution : Research on rats indicates that pinosylvin is rapidly distributed and taken up by tissues, with potential implications for treating chronic gastritis and gastric ulcers (Fu et al., 2018).

  • Antifungal Activity : Pinosylvin demonstrates potent growth inhibitory activity against Candida albicans and Saccharomyces cerevisiae, exceeding that of resveratrol (Lee et al., 2005).

  • Inhibition of Oral Cancer Cell Migration and Invasion : It effectively inhibits the migration and invasion of oral cancer cells, suggesting its potential as an anticancer agent for preventing oral cancer metastasis (Chen et al., 2019).

  • AMPK-Mediated Autophagy in Endothelial Cells : At high concentrations, pinosylvin induces autophagy via AMPK activation in endothelial cells, indicating its potential in preventing necrosis (Park et al., 2014).

Safety And Hazards

Pinosylvin is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

5-[(E)-2-phenylethenyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-13-8-12(9-14(16)10-13)7-6-11-4-2-1-3-5-11/h1-10,15-16H/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVPRTHEGLPYPB-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00895857
Record name 3,5-Dihydroxystilbene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pinosylvin

CAS RN

22139-77-1
Record name Pinosylvin
Source CAS Common Chemistry
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Record name Pinosylvin
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Record name Pinosylvin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=362430
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Record name 3,5-Dihydroxystilbene
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Record name 22139-77-1
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Record name PINOSYLVIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,170
Citations
S Bakrim, H Machate, T Benali, N Sahib, I Jaouadi… - Plants, 2022 - mdpi.com
… coli platform strain to produce the stilbene pinosylvin found in the heartwood of pines [56]. The authors of this study reported low pinosylvin concentrations (3 mg/L) after the optimization …
Number of citations: 16 www.mdpi.com
M Laavola, R Nieminen, T Leppänen… - Journal of Agricultural …, 2015 - ACS Publications
Scots pine (Pinus sylvestris) is known to be rich in phenolic compounds, which may have anti-inflammatory properties. The present study investigated the anti-inflammatory effects of a …
Number of citations: 67 pubs.acs.org
E Jeong, HR Lee, J Pyee, H Park - Phytotherapy Research, 2013 - Wiley Online Library
… The pinosylvin-induced cell proliferation was declined by … that pinosylvin had a stimulatory effect on cell migration and tube formation. These stimulatory effects suggest that pinosylvin is …
Number of citations: 39 onlinelibrary.wiley.com
EJ Park, HJ Park, HJ Chung, Y Shin, HY Min… - The Journal of …, 2012 - Elsevier
… However, the cancer chemopreventive effect and the anticancer effect of pinosylvin have been poorly elucidated. In the present study, we report for the first time that pinosylvin has an …
Number of citations: 46 www.sciencedirect.com
K Hamid, VH Tran, RK Duke, CC Duke - Phytochemistry, 2022 - Elsevier
Prenylated and hydroxyprenylated piceatannol, resveratrol and pinosylvin derivatives were isolated from resin produced by three Australian Lepidosperma Labill. Species (Cyperaceae)…
Number of citations: 1 www.sciencedirect.com
K Kivimäki, T Leppänen, M Hämäläinen… - Molecules, 2021 - mdpi.com
… fairly unknown and inscrutable stilbenoid, pinosylvin, from the aspect of the pleiotropic immune cell macrophage. We hypothesized that pinosylvin could shift macrophage polarization …
Number of citations: 14 www.mdpi.com
KA Roupe, JA Yáñez, XW Teng… - Journal of Pharmacy …, 2006 - Wiley Online Library
… The volume of distribution of pinosylvin is 2.29±0.56Lkg −1 , suggesting that pinosylvin is highly distributed in tissue. The plasma concentrations of pinosylvin appeared to decline rap…
Number of citations: 102 onlinelibrary.wiley.com
EJ Park, HJ Chung, HJ Park, GD Kim, YH Ahn… - Food and Chemical …, 2013 - Elsevier
… of pinosylvin was investigated in human colorectal HCT 116 cancer cells. Pinosylvin inhibited … Pinosylvin was also found to attenuate the activation of proteins involved in focal adhesion …
Number of citations: 57 www.sciencedirect.com
J Lee, E Jung, J Lim, J Lee, S Hur, SS Kim… - Planta …, 2006 - thieme-connect.com
… to determine whether pinosylvin can inhibit the … result, pinosylvin inhibited LPS-induced production of TNF α and interleukin-8 (IL-8). Taken together, these results show that pinosylvin …
Number of citations: 33 www.thieme-connect.com
V Jančinová, T Perečko, R Nosáľ, J Harmatha… - Acta Pharmacologica …, 2012 - nature.com
… Previously, we found that pinosylvin improved the effect of … In the present paper, the impact of pinosylvin on the viability of … as an assumed target of pinosylvin action. Moreover, in rats …
Number of citations: 40 www.nature.com

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